molecular formula C24H23F3N3O2S- B13048804 (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate

Cat. No.: B13048804
M. Wt: 474.5 g/mol
InChI Key: QEFIAKHQQGSFTJ-UHFFFAOYSA-M
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Description

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a trifluoromethyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Attachment of the tert-Butylphenylmethylsulfanyl Group: This step involves the reaction of the pyrazole intermediate with 4-tert-butylbenzyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves the condensation of the pyrazole derivative with aminobenzoic acid under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential biological activities.

Mechanism of Action

The mechanism of action of (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate involves its interaction with specific molecular targets. The trifluoromethyl group and the pyrazole ring are key features that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(5-{[(4-methylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate
  • (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(difluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate

Uniqueness

(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]aminobenzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability. The tert-butylphenylmethylsulfanyl group also contributes to its unique steric and electronic characteristics, differentiating it from similar compounds.

Properties

Molecular Formula

C24H23F3N3O2S-

Molecular Weight

474.5 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino]benzoate

InChI

InChI=1S/C24H24F3N3O2S/c1-23(2,3)16-11-9-15(10-12-16)14-33-21-18(20(24(25,26)27)29-30(21)4)13-28-19-8-6-5-7-17(19)22(31)32/h5-13H,14H2,1-4H3,(H,31,32)/p-1

InChI Key

QEFIAKHQQGSFTJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NC3=CC=CC=C3C(=O)[O-]

Origin of Product

United States

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